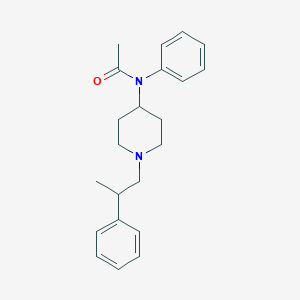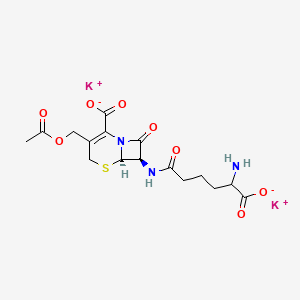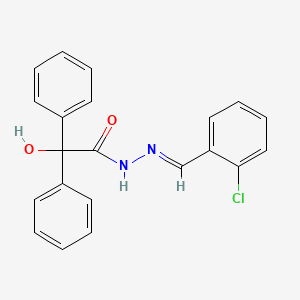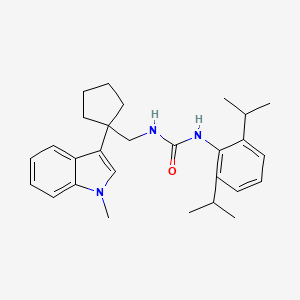
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-” is a complex organic compound that belongs to the class of urea derivatives. Urea derivatives are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and industrial chemistry. This compound, in particular, is characterized by its unique molecular structure, which includes a urea core substituted with phenyl and indole groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-” typically involves multi-step organic reactions. The process may start with the preparation of the phenyl and indole intermediates, followed by their coupling with a urea precursor under controlled conditions. Common reagents used in these reactions include isocyanates, amines, and catalysts to facilitate the formation of the urea linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The reaction conditions would be optimized to ensure high yield and purity of the final product. This may include precise control of temperature, pressure, and reaction time, as well as the use of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The phenyl and indole groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use as a precursor or intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Typically, urea derivatives can interact with proteins, enzymes, or receptors, modulating their activity. The molecular pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Urea, N-phenyl-N’-cyclohexyl-: Another urea derivative with different substituents.
Urea, N-(2,6-dimethylphenyl)-N’-((1-methylindol-3-yl)methyl)-: A similar compound with methyl groups instead of isopropyl groups.
Uniqueness
The uniqueness of “Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-” lies in its specific substituents, which may confer distinct chemical and biological properties compared to other urea derivatives. These properties could include differences in reactivity, stability, and biological activity.
Properties
CAS No. |
145131-10-8 |
|---|---|
Molecular Formula |
C28H37N3O |
Molecular Weight |
431.6 g/mol |
IUPAC Name |
1-[2,6-di(propan-2-yl)phenyl]-3-[[1-(1-methylindol-3-yl)cyclopentyl]methyl]urea |
InChI |
InChI=1S/C28H37N3O/c1-19(2)21-12-10-13-22(20(3)4)26(21)30-27(32)29-18-28(15-8-9-16-28)24-17-31(5)25-14-7-6-11-23(24)25/h6-7,10-14,17,19-20H,8-9,15-16,18H2,1-5H3,(H2,29,30,32) |
InChI Key |
NSSIOMUVMONBEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCCC2)C3=CN(C4=CC=CC=C43)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


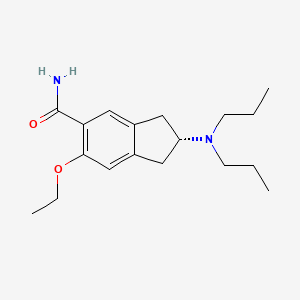

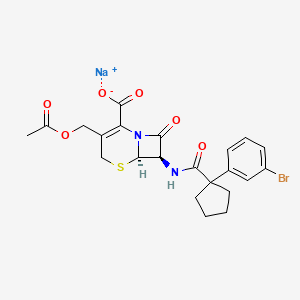

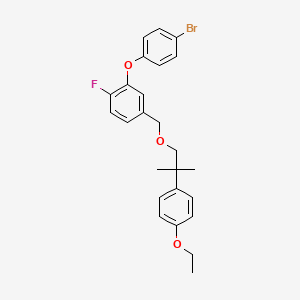

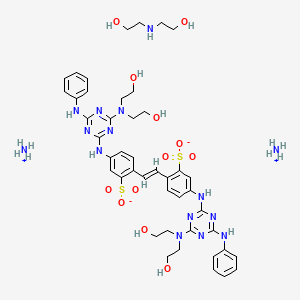
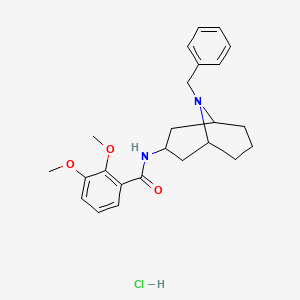
![N-[1-(2-phenylethyl)piperidin-4-yl]-N-(1-phenylpyrazol-3-yl)prop-2-enamide](/img/structure/B15189152.png)
